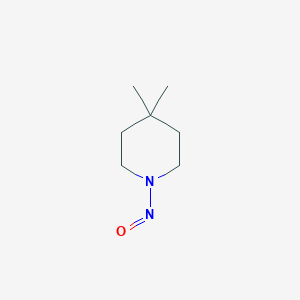
2-Acetamido-3-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-methylhexanoic acid is a synthetic compound that belongs to the class of amino acids It is structurally characterized by an acetamido group attached to the second carbon and a methyl group attached to the third carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methylhexanoic acid typically involves the acylation of 3-methylhexanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the acetamido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-3-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylhexanoic acid: Similar structure but with an amino group instead of an acetamido group.
3-Acetamido-5-acetylfuran: Contains an acetamido group but has a different core structure.
Uniqueness
2-Acetamido-3-methylhexanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its acetamido group provides unique reactivity and interaction potential compared to similar compounds.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-acetamido-3-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6(2)8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
FYKTXGUOMBUHHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)







